REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([C:8](=O)[C:9]([F:12])([F:11])[F:10])[CH:7]=1.[SH:15][CH2:16][C:17]([O:19][CH3:20])=[O:18].CCN(CC)CC>C(#N)C.CCOC(C)=O.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[S:15][C:16]([C:17]([O:19][CH3:20])=[O:18])=[C:8]([C:9]([F:12])([F:11])[F:10])[C:6]=2[CH:7]=1
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=C(C1)C(C(F)(F)F)=O)F
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Name
|
|
Quantity
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0.6 mL
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Type
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reactant
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Smiles
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SCC(=O)OC
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Name
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|
Quantity
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1.2 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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12 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated
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Type
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CUSTOM
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Details
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purified by flash column chromatography (silica gel, 10% EtOAc/hexanes)
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Name
|
|
Type
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product
|
Smiles
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ClC1=CC2=C(SC(=C2C(F)(F)F)C(=O)OC)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |